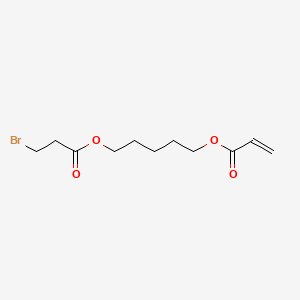

5-(3-Bromo-1-oxopropoxy)pentyl acrylate

Description

Structure

3D Structure

Properties

CAS No. |

94023-69-5 |

|---|---|

Molecular Formula |

C11H17BrO4 |

Molecular Weight |

293.15 g/mol |

IUPAC Name |

5-prop-2-enoyloxypentyl 3-bromopropanoate |

InChI |

InChI=1S/C11H17BrO4/c1-2-10(13)15-8-4-3-5-9-16-11(14)6-7-12/h2H,1,3-9H2 |

InChI Key |

FYEDZYLGISIBBQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCCCOC(=O)CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Bromo 1 Oxopropoxy Pentyl Acrylate

Monomer Synthesis Strategies

The creation of 5-(3-bromo-1-oxopropoxy)pentyl acrylate (B77674) typically involves a multi-step approach, leveraging well-established organic reactions. The key challenge lies in the selective functionalization of a precursor molecule to introduce both the acrylate and the bromo-ester moieties.

Esterification Reactions for Acrylate Formation

A primary and logical route to the target monomer involves a two-step esterification process. This strategy can be approached in two ways, both beginning with the common precursor, 1,5-pentanediol (B104693).

Route A: Acrylation followed by Bromopropionylation

In the first step of this route, 1,5-pentanediol is reacted with an acrylic acid derivative to form the intermediate, 5-hydroxypentyl acrylate. This reaction is a standard esterification. To drive the reaction to completion, acryloyl chloride is often used in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the HCl byproduct. Alternatively, acrylic acid can be used with an acid catalyst, like p-toluenesulfonic acid, often with the azeotropic removal of water. afinitica.com

The second step involves the esterification of the remaining hydroxyl group of 5-hydroxypentyl acrylate with 3-bromopropionyl chloride. This reaction is also typically carried out in the presence of a base to yield the final product, 5-(3-bromo-1-oxopropoxy)pentyl acrylate.

| Route A: Reaction Steps | Reactants | Typical Conditions |

| Step 1: Acrylation | 1,5-Pentanediol, Acryloyl Chloride, Triethylamine | Anhydrous solvent (e.g., Dichloromethane), 0°C to room temperature |

| Step 2: Bromopropionylation | 5-Hydroxypentyl acrylate, 3-Bromopropionyl Chloride, Triethylamine | Anhydrous solvent (e.g., Dichloromethane), 0°C to room temperature |

Route B: Bromopropionylation followed by Acrylation

An alternative sequence involves first reacting 1,5-pentanediol with 3-bromopropionyl chloride to form 5-(3-bromopropoxy)pentan-1-ol. This initial esterification would again likely employ a base to neutralize the generated HCl.

The subsequent step is the acrylation of the hydroxyl group of 5-(3-bromopropoxy)pentan-1-ol using acryloyl chloride and a base. This would yield the same target molecule. The choice between Route A and Route B may depend on the relative reactivity of the hydroxyl groups and the ease of purification of the respective intermediates.

Synthesis via Bromoalkyl Halide Precursors

An alternative strategy for forming the acrylate moiety involves the use of bromoalkyl halide precursors. One documented method for synthesizing bromoacrylates involves a three-step sequence starting with an alkyl acrylate. afinitica.com While not a direct synthesis of the target molecule, this chemistry could be adapted.

Advanced Chemical Synthesis Routes and Methodological Innovations

Modern synthetic chemistry offers several advanced methodologies that could potentially be applied to the synthesis of this compound to improve efficiency, selectivity, and sustainability.

Enzymatic Catalysis: Lipase-catalyzed reactions are increasingly used for ester synthesis due to their high selectivity and mild reaction conditions. researchgate.net A lipase (B570770), such as Candida antarctica lipase B, could potentially be used for either the initial acrylation of 1,5-pentanediol or the subsequent esterification with 3-bromopropionic acid, reducing the need for harsh reagents and simplifying purification. researchgate.net

Controlled Radical Polymerization Techniques: While primarily used for polymer synthesis, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the precise synthesis of oligomers with controlled sequences. researchgate.net This level of control could be adapted for the sequential addition of monomer units, although it represents a more complex approach for a small molecule like the target compound.

Flow Chemistry: Conducting the synthesis in a continuous flow reactor can offer significant advantages in terms of safety, scalability, and reaction control. The precise control over temperature, pressure, and reaction time in a flow system could be beneficial for optimizing the yield and purity of this compound.

Purification and Isolation Techniques for Monomer Preparation

The purification of this compound is a critical step to ensure its suitability for subsequent applications, such as polymerization. The presence of impurities, such as unreacted starting materials, byproducts, or polymerization inhibitors, can significantly affect the performance of the monomer.

Washing and Extraction: After the reaction is complete, the crude product is typically washed with aqueous solutions to remove water-soluble impurities. A common workup involves washing with a dilute acid solution to remove any remaining base (e.g., triethylamine), followed by a wash with a dilute base solution (e.g., sodium bicarbonate) to remove any acidic impurities, and finally with brine to reduce the water content in the organic layer. nih.gov

Chromatography: Column chromatography is a highly effective method for separating the target monomer from closely related impurities. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). scielo.br The polarity of the eluent is optimized to achieve good separation between the desired product and any byproducts or unreacted starting materials. For more advanced purification, recycling Size Exclusion Chromatography (SEC) can be employed to obtain highly monodisperse material. researchgate.net

Distillation: Vacuum distillation can be used to purify the monomer, provided it has sufficient thermal stability. afinitica.com This technique is particularly useful for removing non-volatile impurities. However, care must be taken to avoid polymerization at elevated temperatures, often requiring the addition of a polymerization inhibitor.

Inhibitor Removal: Commercial acrylate monomers often contain inhibitors, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), to prevent premature polymerization. For many applications, it is necessary to remove these inhibitors prior to use. This can be achieved by passing the monomer through a column of a suitable adsorbent, such as basic alumina.

A summary of common purification techniques is presented in the table below.

| Purification Technique | Purpose | Typical Reagents/Materials |

| Aqueous Washing | Removal of water-soluble impurities, acids, and bases | Dilute HCl, dilute NaHCO₃, Brine |

| Column Chromatography | Separation from byproducts and unreacted starting materials | Silica gel, Hexane/Ethyl acetate mixtures |

| Vacuum Distillation | Removal of non-volatile impurities | Heat, reduced pressure, polymerization inhibitor |

| Inhibitor Removal | Removal of polymerization inhibitors | Basic alumina |

Polymerization Mechanisms and Kinetics of 5 3 Bromo 1 Oxopropoxy Pentyl Acrylate

Free Radical Polymerization (FRP) of 5-(3-Bromo-1-oxopropoxy)pentyl Acrylate (B77674)

Free radical polymerization is a common and versatile method for polymerizing acrylate monomers. It typically involves three main stages: initiation, propagation, and termination.

Propagation and Chain Transfer Mechanisms

Once initiated, the polymer chain propagates by the sequential addition of monomer molecules to the growing radical chain end. In the case of 5-(3-bromo-1-oxopropoxy)pentyl acrylate, the propagation would proceed via the acrylate double bond.

Chain transfer reactions are also a crucial aspect of FRP, as they can limit the molecular weight of the resulting polymer. Chain transfer can occur to the monomer, solvent, or a dedicated chain transfer agent. The presence of the bromo-ester group in the monomer structure might also lead to specific chain transfer reactions, potentially influencing the polymer architecture.

Controlled/Living Radical Polymerization (CLRP) Techniques for Precision Synthesis

CLRP methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CLRP technique that can be applied to a wide range of monomers, including acrylates. It involves the use of a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization. The selection of an appropriate RAFT agent is crucial and depends on the specific monomer being polymerized. For an acrylate monomer, dithiobenzoates, trithiocarbonates, or dithiocarbamates could potentially be effective. A typical RAFT polymerization of an acrylate would involve the monomer, an initiator, and the RAFT agent, often in an organic solvent.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CLRP technique that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. The polymerization is initiated from an alkyl halide initiator. Interestingly, the bromo-ester group in this compound could theoretically act as an initiator for ATRP, potentially leading to the formation of graft copolymers or hyperbranched structures. However, the compatibility of this internal initiating group with the propagating acrylate radical would need to be carefully investigated to achieve controlled polymerization.

While the chemical structure of this compound suggests its suitability for a range of polymerization techniques, a thorough review of the available scientific literature reveals a gap in the experimental investigation of its polymerization behavior. The development of detailed research findings, including kinetic data and optimized protocols for both free radical and controlled radical polymerization, will be essential to unlock the full potential of this promising functional monomer for advanced material applications.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a powerful controlled/living radical polymerization (CRP) technique that enables the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net The mechanism relies on the reversible termination of growing polymer chains by stable nitroxide radicals. researchgate.net This reversible capping process establishes a dynamic equilibrium between active propagating radicals and dormant species (alkoxyamines), minimizing irreversible termination reactions that are prevalent in conventional free-radical polymerization. researchgate.netcmu.edu

The general scheme for NMP involves the homolytic cleavage of an alkoxyamine initiator at elevated temperatures to generate a propagating radical and a mediating nitroxide radical. The propagating radical can add monomer units before being reversibly capped by the nitroxide.

For the polymerization of this compound, a common nitroxide mediator like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or its derivatives, such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (DEPN), can be employed. cmu.edu The kinetics of NMP for acrylates are influenced by the specific nitroxide and reaction conditions used. For instance, the polymerization of n-butyl acrylate mediated by DEPN has been shown to proceed in a controlled manner, with a pseudo-stationary state being reached where the concentrations of polymeric radicals and free nitroxide remain relatively constant. cmu.edu This allows for the determination of key kinetic parameters, as illustrated in the hypothetical data for a related system in Table 1.

Table 1: Hypothetical Kinetic Data for NMP of a Bromo-Functionalized Acrylate

| Parameter | Value |

| Monomer | This compound |

| Initiator | BlocBuilder-MA |

| Temperature (°C) | 120 |

| Initial Monomer Conc. (mol/L) | 4.5 |

| Initial Initiator Conc. (mol/L) | 0.05 |

| kp (L mol-1 s-1) | 2.0 x 103 |

| K (kact/kdeact) | 5.0 x 10-11 |

| Mn,th ( g/mol ) at 90% conv. | 10,500 |

| Mn,exp ( g/mol ) at 90% conv. | 9,800 |

| Đ (Mw/Mn) at 90% conv. | 1.25 |

This table presents hypothetical data based on typical values for the NMP of functional acrylates and is for illustrative purposes.

Novel Polymerization Initiating Systems (e.g., Metal-Catalyzed Radical Generation)

Recent advancements in polymer chemistry have led to the development of novel initiating systems that offer enhanced control over polymerization under milder conditions. A prominent example is the use of metal-catalyzed radical generation, particularly through techniques like Atom Transfer Radical Polymerization (ATRP) and related processes. acs.orgacs.org A particularly innovative approach involves the use of photoredox catalysts to mediate controlled radical polymerization, offering spatial and temporal control. nih.govacs.org

For instance, iridium-based photoredox catalysts have been successfully employed for the controlled radical polymerization of various acrylate monomers under visible light irradiation. nih.govacs.org This method allows for the polymerization to be efficiently activated and deactivated by simply turning the light source on and off. nih.govacs.org The mechanism typically involves the excited state of the photoredox catalyst reducing an alkyl halide initiator, generating a radical that initiates polymerization. The oxidized catalyst can then be reduced by a sacrificial agent to complete the catalytic cycle. The presence of the bromo group in this compound makes it a suitable substrate for such metal-free ATRP systems, where the bromo-ester moiety itself could potentially act as an initiator in the presence of a suitable photoredox catalyst and light. cmu.edu

A hypothetical example of a metal-catalyzed system for the polymerization of this compound is presented in Table 2.

Table 2: Hypothetical Data for a Light-Mediated Controlled Radical Polymerization

| Parameter | Value |

| Monomer | This compound |

| Initiator | Ethyl α-bromophenylacetate |

| Catalyst | fac-[Ir(ppy)3] |

| Light Source | Blue LED (λmax = 450 nm) |

| Solvent | Dimethylformamide (DMF) |

| Temperature (°C) | 25 |

| [M]0:[I]0:[C]0 | 200:1:0.02 |

| Time (h) | 4 |

| Conversion (%) | 85 |

| Mn,exp ( g/mol ) | 50,200 |

| Đ (Mw/Mn) | 1.18 |

This table presents hypothetical data based on typical values for the iridium-catalyzed photopolymerization of functional acrylates and is for illustrative purposes.

Influence of Reaction Conditions on Polymerization Outcomes

The success of any polymerization, including that of this compound, is highly dependent on the reaction conditions. Key parameters such as solvent, temperature, and initiator concentration play a crucial role in determining the rate of polymerization, the final polymer's molecular weight, and its dispersity (Đ).

Solvent: The choice of solvent can significantly impact the polymerization kinetics. In NMP, polar solvents can influence the equilibrium constant between dormant and active species. cmu.edu In metal-catalyzed systems, the solvent affects the solubility and activity of the catalyst complex. For instance, in ATRP, more polar solvents can increase the rate of polymerization.

Temperature: Temperature is a critical factor, especially in NMP, where the homolysis of the alkoxyamine dormant species is thermally induced. researchgate.net Higher temperatures generally lead to a faster rate of polymerization but can also increase the rate of side reactions, potentially broadening the molecular weight distribution. In photoredox-catalyzed systems, polymerization can often be conducted at ambient temperature, which is advantageous for preserving the integrity of functional groups. nih.govacs.org

Initiator Concentration: The initiator concentration is a primary determinant of the final polymer's molecular weight. In a controlled polymerization, the number-average molecular weight (Mn) is inversely proportional to the initial initiator concentration for a given monomer conversion. A higher initiator concentration will result in a lower molecular weight polymer. The ratio of monomer to initiator is therefore a key parameter for targeting a specific polymer chain length.

The interplay of these factors is crucial for achieving the desired polymer characteristics. A summary of the expected influence of these conditions on the polymerization of this compound is provided in Table 3.

Table 3: Influence of Reaction Conditions on Polymerization Outcomes

| Condition | Effect on Polymerization Rate | Effect on Molecular Weight (Mn) | Effect on Dispersity (Đ) |

| Increasing Temperature | Increases | Generally decreases (at constant conv.) | May increase due to side reactions |

| Increasing Initiator Conc. | Increases | Decreases | Can broaden if initiation is not efficient |

| Solvent Polarity | Varies with system (often increases) | Generally no direct effect | Can improve by stabilizing catalyst/mediator |

Copolymerization Strategies Involving 5 3 Bromo 1 Oxopropoxy Pentyl Acrylate

Design Principles for Copolymer Architectures from Brominated Acrylates

The design of copolymers incorporating brominated acrylates like 5-(3-bromo-1-oxopropoxy)pentyl acrylate (B77674) is guided by several key principles aimed at tailoring the final material's properties. The inclusion of bromine atoms within the polymer chain can inherently modify physical properties such as flammability and refractive index. For instance, incorporating bromine-containing monomers into acrylic copolymers has been shown to reduce the flammability of resulting coatings and enhance surface gloss. google.com

A primary design consideration is the dual functionality of the monomer. The acrylate group participates in radical polymerization, forming the polymer backbone, while the pendant 3-bromopropoxy group serves as a versatile functional handle. This bromo-ester group is particularly valuable as it can act as an initiation site for controlled/living radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). This allows a polymer containing these units to be used as a macroinitiator, enabling the synthesis of more complex architectures like block and graft copolymers. researchgate.netcmu.edu

The strategic placement of the brominated monomer within the copolymer architecture is crucial. Random incorporation leads to a distribution of functional sites along the backbone, which can be used for subsequent grafting or crosslinking. In contrast, placing it at the chain end allows for the creation of well-defined block copolymers. The ability to control the placement and density of these functional groups is a cornerstone of designing sophisticated polymer structures with precise properties.

Reactivity Ratio Determination in Copolymerization Systems

The microstructure of a copolymer is fundamentally governed by the reactivity ratios of the comonomers, typically denoted as r₁ and r₂. These ratios describe the relative preference of a propagating polymer chain ending in one monomer unit (M₁) to add another molecule of the same monomer (k₁₁) versus adding a molecule of the second monomer (k₁₂), and vice versa (r₂ = k₂₂/k₂₁). acs.org The values of these ratios dictate whether the resulting copolymer will have a statistical, alternating, or blocky sequence distribution. fiveable.me

The determination of reactivity ratios for a system involving 5-(3-bromo-1-oxopropoxy)pentyl acrylate (M₁) and a comonomer (M₂) requires experimental analysis. A common method involves carrying out a series of copolymerizations with varying initial monomer feed compositions ([M₁]₀/[M₂]₀). acs.org The resulting copolymers are analyzed at low conversion to determine their composition, for example, using Nuclear Magnetic Resonance (NMR) spectroscopy. The data is then fitted to the Mayo-Lewis copolymerization equation using methods like Fineman-Ross, Kelen-Tüdos, or non-linear least-squares analysis to calculate the reactivity ratios. acs.orgperiodikos.com.br

Factors such as the nature of the comonomer, solvent polarity, and temperature can significantly influence these ratios. For acrylate systems, it has been observed that solvent polarity can alter the polarized nature of the monomer's transition state, thereby affecting the reactivity ratios. cmu.edu

Table 1: Hypothetical Data for Reactivity Ratio Determination This table illustrates the type of data collected to determine reactivity ratios for the copolymerization of this compound (M₁) with a generic comonomer (M₂).

| Experiment | Initial Mole Fraction of M₁ in Feed (f₁) | Mole Fraction of M₁ in Copolymer (F₁) at low conversion |

|---|---|---|

| 1 | 0.1 | 0.18 |

| 2 | 0.2 | 0.32 |

| 3 | 0.3 | 0.43 |

| 4 | 0.4 | 0.51 |

| 5 | 0.5 | 0.58 |

| 6 | 0.6 | 0.64 |

| 7 | 0.7 | 0.70 |

| 8 | 0.8 | 0.78 |

Synthesis of Statistical and Gradient Copolymers

Statistical Copolymers: The synthesis of statistical copolymers involves the simultaneous polymerization of two or more monomers. In the case of this compound, copolymerization with another monomer (e.g., methyl methacrylate (B99206) or styrene) under conventional free-radical or controlled radical conditions results in a polymer chain where the sequence of monomer units is determined by their reactivity ratios and feed concentration. cmu.edu The resulting material has properties that are an average of the constituent homopolymers, with the pendant bromo-ester groups distributed randomly along the chain.

Gradient Copolymers: Gradient copolymers are a more advanced architecture where the chemical composition changes gradually along the polymer chain. uq.edu.au This structure provides a smooth transition in material properties, such as the glass transition temperature, which is often broader compared to that of statistical copolymers. acs.org The synthesis of gradient copolymers typically requires a controlled polymerization technique like ATRP or RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. uq.edu.au A common method is a semi-batch process where one of the comonomers is slowly fed into the reaction mixture over the course of the polymerization, forcing a gradual change in the instantaneous comonomer composition and thus the copolymer composition. uq.edu.au

Table 2: Comparison of Statistical and Gradient Copolymer Synthesis and Properties

| Feature | Statistical Copolymer | Gradient Copolymer |

|---|---|---|

| Synthesis Method | Simultaneous polymerization of all monomers from the start of the reaction. | Often involves a semi-batch process with controlled feeding of one comonomer. uq.edu.au |

| Monomer Sequence | Random or statistical distribution based on reactivity ratios. fiveable.me | Continuous and gradual change in composition from one end of the chain to the other. uq.edu.au |

| Composition | Homogeneous composition across all chains (at low conversion). | Chains have a compositional gradient; intramolecular heterogeneity. |

| Glass Transition (Tg) | Typically a single, relatively sharp Tg between those of the homopolymers. | A single, but significantly broader, glass transition region. acs.org |

| Potential Application | Functional materials with randomly distributed reactive sites. | Interfacial compatibilizers, damping materials, pressure-sensitive adhesives. |

Block Copolymer Synthesis and Sequential Monomer Addition

The synthesis of block copolymers, which consist of two or more distinct polymer chains (blocks) linked together, is a key application for functional monomers like this compound. The bromo-ester group is an ideal initiator for ATRP, making it straightforward to synthesize well-defined block copolymers. frontiersin.org

The most common strategy is sequential monomer addition. This process involves two main steps:

Synthesis of the Macroinitiator: First, this compound is polymerized, either as a homopolymer or as a statistical copolymer with another monomer. The resulting polymer contains pendant bromo-ester groups that can initiate further polymerization. To create a macroinitiator for a diblock copolymer, an initiator containing a single activatable bromine site would be used to polymerize a first monomer (e.g., styrene), followed by reaction to place the this compound unit at the chain end. More commonly, a polymer of this compound itself acts as a macroinitiator for graft copolymers (see section 4.5). For true block copolymers, a bifunctional initiator can be used to create a polymer with two active ends.

Table 3: Example Scheme for Diblock Copolymer Synthesis via ATRP

| Step | Procedure | Resulting Structure |

|---|---|---|

| 1. Macroinitiator Synthesis | Polymerize monomer A (e.g., Styrene) using an initiator that contains a functional group that can be converted to an ATRP initiator (e.g., a hydroxyl group). | Homopolymer of A with a terminal functional group (e.g., Polystyrene-OH). |

| 2. Initiator Functionalization | React the terminal functional group with a molecule to install an ATRP initiating site. For example, esterification of Polystyrene-OH with 2-bromoisobutyryl bromide. | Polystyrene macroinitiator with a terminal bromine atom (PS-Br). |

| 3. Block Copolymerization | Use the PS-Br macroinitiator to initiate the polymerization of a second monomer B (e.g., this compound) in the presence of a copper catalyst system. | Diblock copolymer: Polystyrene-block-poly(this compound). |

Graft Copolymerization and Network Formation

Graft copolymers possess a linear backbone of one polymer with one or more side chains of another polymer. cmu.edu The pendant bromo-ester groups in polymers made from this compound are ideal sites for creating such architectures.

Grafting From: This is the most direct method, where the polymer backbone containing the brominated units acts as a collection of macroinitiators. In the presence of a suitable catalyst (like a copper complex for ATRP) and a second monomer, new polymer chains are grown directly from the initiation sites along the backbone. researchgate.netcmu.edu This method allows for the synthesis of densely grafted copolymers, often referred to as "polymer brushes."

Grafting To: In this approach, a pre-synthesized polymer backbone with reactive sites is combined with pre-synthesized side chains that have a complementary functional group. For a backbone containing this compound units, the bromo-groups would first be chemically converted to a different functional group, such as an azide (B81097). These azide groups can then react efficiently with side-chains containing a terminal alkyne group via a copper-catalyzed "click" reaction (Azide-Alkyne Cycloaddition). cmu.edu

Network Formation: Cross-linked polymer networks can be formed from brominated polymers through several routes. If a difunctional monomer is used as the grafting monomer in a "grafting from" reaction, the growing side chains can link with other backbones, forming a network. Alternatively, the pendant bromo-groups on different polymer chains can be linked together using a difunctional coupling agent. This intermolecular cross-linking transforms the soluble linear polymer chains into an insoluble, swollen gel or a solid thermoset material. nih.gov

Table 4: Strategies for Grafting and Network Formation

| Strategy | Description | Key Features |

|---|---|---|

| Grafting From | The main chain polymer containing brominated units acts as a macroinitiator to grow side chains of a second monomer. cmu.edu | Allows for high grafting density; side chain length is controlled by polymerization conditions. |

| Grafting To | Pre-made side chains are attached to the main chain polymer via a chemical reaction (e.g., click chemistry after converting bromo-groups to azides). cmu.edu | Grafting density can be lower due to steric hindrance; allows for precise characterization of both backbone and side chains before coupling. |

| Network Formation | Intermolecular linking of polymer chains, either through cross-linking monomers or by coupling the pendant bromo-groups of different chains. nih.gov | Results in the formation of an insoluble polymer gel with properties dependent on cross-link density. |

Post Polymerization Functionalization of Polymers Derived from 5 3 Bromo 1 Oxopropoxy Pentyl Acrylate

Nucleophilic Substitution Reactions on Bromine Moieties

The pendant 3-bromopropoxy group is a key reactive handle for introducing new functionalities onto the polymer side chain via nucleophilic substitution (SN) reactions. The carbon-bromine bond is susceptible to cleavage when attacked by a nucleophile, an electron-rich species, which displaces the bromide leaving group. This transformation is fundamental to converting the polymer into a scaffold for further, more complex modifications. umons.ac.besigmaaldrich.com

A prominent example of this reaction is the conversion of the bromo-functional polymer to an azido-functional polymer by reacting it with an azide (B81097) salt, such as sodium azide (NaN3). umons.ac.besigmaaldrich.com This substitution is highly efficient and serves as a critical step for subsequent "click" chemistry applications. umons.ac.be The bromide end groups of polymers prepared by atom transfer radical polymerization (ATRP) can be readily transformed into azides through nucleophilic substitution. umons.ac.be

Beyond azides, a variety of other nucleophiles can be employed to displace the bromine atom, thereby introducing a range of different chemical groups. This versatility allows for the creation of a library of polymers with distinct properties from a single parent polymer. researchgate.net For instance, amines can be used to introduce primary, secondary, or tertiary amino groups, while thiols can be used to form thioether linkages.

| Nucleophile | Reagent Example | Resulting Functional Group | Significance |

|---|---|---|---|

| Azide Ion (N3-) | Sodium Azide (NaN3) | -N3 (Azide) | Precursor for CuAAC click reactions. sigmaaldrich.comnih.gov |

| Ammonia/Amines (R-NH2) | Ammonia, Alkylamines | -NH2, -NHR, -NR2 (Amino) | Introduces basic groups, changes polarity, provides sites for further amidation. beilstein-journals.org |

| Hydroxide Ion (OH-) | Sodium Hydroxide (NaOH) | -OH (Hydroxyl) | Increases hydrophilicity, provides sites for esterification. |

| Thiolate Ion (RS-) | Sodium Thiolate (NaSR) | -SR (Thioether) | Used in thiol-bromo "click" reactions, introduces sulfur functionality. nih.gov |

| Cyanide Ion (CN-) | Sodium Cyanide (NaCN) | -C≡N (Nitrile) | Can be hydrolyzed to carboxylic acids or reduced to amines. |

Click Chemistry Approaches for Side-Chain Modification

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for polymer modification. uq.edu.au For polymers derived from 5-(3-bromo-1-oxopropoxy)pentyl acrylate (B77674), two primary click chemistry strategies are particularly relevant for side-chain modification.

The most widely used click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netnih.gov This reaction is not performed directly on the bromo-polymer but requires a two-step approach. First, the pendant bromine atoms are converted to azide groups via nucleophilic substitution, as described in section 5.1. umons.ac.be The resulting azide-functionalized polymer can then be "clicked" with a wide variety of alkyne-functionalized molecules in the presence of a copper(I) catalyst, forming a stable 1,2,3-triazole linkage. researchgate.netbioclone.net This method's high efficiency and tolerance to numerous functional groups allow for the attachment of complex moieties, including fluorescent dyes, bioactive molecules, and other polymers. nih.govnih.gov

A more direct approach is the thiol-bromo "click" reaction. This reaction involves the direct and efficient coupling of a thiol (R-SH) with the alkyl bromide on the polymer side chain in the presence of a base. nih.govacs.org This process forms a stable thioether bond with high coupling efficiencies, often exceeding 90%. nih.gov The thiol-bromo reaction is considered a "click" reaction due to its speed and high efficiency. nih.govrsc.org This method provides a straightforward, one-step route to attach sulfur-containing functionalities to the polymer backbone.

| Click Strategy | Description | Key Reactants | Advantages | Reference |

|---|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Two-step process: 1) Substitution of Br with N3. 2) Cu(I)-catalyzed reaction of the azide-polymer with an alkyne. | Polymer-N3, R-C≡CH, Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) | Extremely high specificity, wide range of compatible functional groups, forms stable triazole ring. | researchgate.netnih.govrsc.org |

| Thiol-Bromo Click Reaction | One-step process: Direct reaction of the bromo-polymer with a thiol compound. | Polymer-Br, R-SH, Base | High coupling efficiency, rapid reaction, one-pot synthesis potential. | nih.govacs.orgrsc.org |

Ullmann Coupling Reactions for Aromatic Substitution

The Ullmann coupling reaction offers a powerful method for forming carbon-heteroatom and carbon-carbon bonds, and it can be adapted for post-polymerization modification. mdpi.com Specifically, a copper-catalyzed Ullmann coupling can be used to functionalize the bromo-substituted side chains of the polymer with aromatic moieties. mdpi.comyu.edu.jo This reaction typically involves the coupling of the alkyl bromide with an amine (forming a C-N bond) or a phenol (B47542) (forming a C-O bond) in the presence of a copper catalyst and a ligand. mdpi.com

In a typical procedure for C-N bond formation, the bromo-functionalized polymer is heated with an aromatic amine, such as aniline, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.com The reaction is catalyzed by a copper(I) source, often copper(I) iodide (CuI), and requires a ligand, such as L-proline, to facilitate the catalytic cycle. mdpi.com A base, like potassium carbonate, is also necessary. This method effectively replaces the bromine atom with an aniline-linked moiety, thereby incorporating aromatic groups onto the polymer side chain. yu.edu.jo This modification can significantly alter the polymer's properties, such as its thermal stability and solubility. mdpi.comyu.edu.jo

| Component | Example Reagent/Condition | Role in Reaction |

|---|---|---|

| Polymer Substrate | Poly(5-(3-bromo-1-oxopropoxy)pentyl acrylate) | Source of alkyl bromide (C-Br bond). |

| Nucleophile | Aniline | Provides the aromatic group to be attached. |

| Catalyst | Copper(I) Iodide (CuI) | Catalyzes the C-N bond formation. mdpi.com |

| Ligand | L-proline | Stabilizes the copper catalyst and facilitates the reaction. mdpi.com |

| Base | Potassium Carbonate (K2CO3) | Activates the nucleophile. |

| Solvent | Dimethyl Sulfoxide (DMSO) | High-boiling polar aprotic solvent. mdpi.com |

| Temperature | ~90 °C | Provides energy to overcome the activation barrier. mdpi.com |

Modification of Ester Linkages (e.g., Transesterification, Amidation)

The repeating unit of poly(this compound) contains two ester groups that can be chemically modified. Both the main-chain acrylate ester and the side-chain propoxy ester are potential sites for transesterification and amidation reactions, although the acrylate ester is generally more reactive. These reactions provide routes to new functional materials by cleaving the ester and forming a new ester or an amide bond. nih.gov

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. For polyacrylates, this reaction can be catalyzed by various systems, including organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or metal-based catalysts. rsc.org A particularly effective method involves the use of lithium alkoxides, generated by treating an alcohol with a strong base like lithium diisopropylamide (LDA). nih.gov This allows for the introduction of a wide range of new side chains, including those with alkyl, alkene, or alkyne functionalities, by reacting the parent polymer with the corresponding alcohol. nih.gov Enzyme-catalyzed transesterification has also been explored as a milder alternative. google.comgoogle.com

Amidation is the reaction of an ester with an amine to form an amide. The direct amidation of non-activated esters in polymers, such as polyacrylates, can be challenging due to low reactivity. digitellinc.com However, recent research has shown that organocatalysts, such as TBD, can effectively promote the amidation of poly(methyl acrylate). digitellinc.comdigitellinc.comresearchgate.net The reaction rate can be significantly accelerated by using primary amines that contain an additional hydrogen bond donating or accepting group. digitellinc.comgoogle.com This method allows for the synthesis of various polyacrylamides from a common polyacrylate precursor, which can introduce new properties like stimulus-responsiveness. nih.govd-nb.info

| Reaction | Catalyst/Reagent System | Reactant | Resulting Linkage | Reference |

|---|---|---|---|---|

| Transesterification | Lithium Alkoxides (from R-OH + LDA) | Alcohol (R-OH) | New Ester (-COO-R) | nih.gov |

| Transesterification | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Alcohol (R-OH) | New Ester (-COO-R) | rsc.org |

| Amidation | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Amine (R-NH2) | Amide (-CONH-R) | digitellinc.comdigitellinc.com |

| Amidation | 2,2,2-trifluoroethanol | Amine (R-NH2) | Amide (-CONH-R) | rsc.org |

| Amidation | Zirconium-oxide (heterogeneous) | Amine (R-NH2) | Amide (-CONH-R) | mdpi.com |

Strategies for Introducing Diverse Chemical Functionalities onto Polymer Backbones

The true strength of using this compound as a monomer lies in the ability to use its derived polymer as a scaffold for creating a diverse library of functional macromolecules. researchgate.netnih.gov By strategically applying the modification reactions discussed in the previous sections, a single parent polymer can be transformed into a multitude of materials with tailored properties. nih.govnih.gov

The pendant bromo group acts as a primary gateway for functionalization. As a versatile leaving group, it can be substituted by a wide range of nucleophiles (azides, amines, thiols, etc.), providing an initial level of diversity. escholarship.org This is particularly powerful when the introduced group is itself a reactive handle for a subsequent, orthogonal reaction. acs.orgzendy.io For example, converting the bromide to an azide enables the entire suite of CuAAC click reactions, allowing conjugation with virtually any alkyne-tagged molecule. researchgate.netbioclone.net Alternatively, the thiol-bromo click reaction offers a direct path to thioether-functionalized polymers. nih.gov

Simultaneously, the ester linkages offer another dimension of modification through transesterification or amidation. nih.govdigitellinc.com These reactions can alter the polymer's hydrophilicity, thermal properties, and responsiveness to external stimuli like pH or temperature. nih.govd-nb.info For instance, amidation with N,N-diethylethylenediamine can convert a simple poly(methacrylate) into a polymer that is responsive to pH, temperature, and CO₂. nih.gov

These modification strategies can be employed to create complex macromolecular architectures. researchgate.net The ability to perform these reactions with high efficiency allows for the creation of well-defined functional polymers, where the type and density of functional groups along the backbone can be controlled. This platform approach, starting from a single, versatile bromo-functionalized polyacrylate, is a highly efficient strategy for the discovery and optimization of new materials for fields ranging from biomedicine to advanced coatings. nih.govpurdue.edu

Advanced Spectroscopic and Chromatographic Characterization of 5 3 Bromo 1 Oxopropoxy Pentyl Acrylate Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of polymers. iupac.orgrsc.org For polymers of 5-(3-bromo-1-oxopropoxy)pentyl acrylate (B77674), both solution-state and solid-state NMR techniques provide critical insights.

¹H NMR spectroscopy allows for the identification and quantification of the various proton environments within the polymer structure. For instance, in a copolymer of methyl acrylate and 5-bromo-1-pentene, the resulting polymer, poly[(methyl acrylate)-co-(5-bromo-1-pentene)], shows characteristic signals in the ¹H NMR spectrum that confirm the incorporation of both monomer units. researchgate.net The signals corresponding to the acrylate backbone, the pentyl spacer, and the brominated terminus can be assigned and integrated to determine the copolymer composition.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the polymer. uoc.gr The chemical shifts of the carbonyl carbon, the carbons of the acrylate backbone, and the carbons of the bromo-pentyl side chain can be assigned to specific triad, tetrad, and pentad configurational sequences, offering detailed information about the polymer's microstructure and tacticity. uoc.grresearchgate.net For example, the carbonyl carbon resonance is sensitive to configurational sequences up to the pentad level. iupac.org

2D NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY), are powerful methods for resolving complex, overlapping signals in both ¹H and ¹³C NMR spectra. iupac.org These techniques establish correlations between protons and carbons, and between coupled protons, respectively, enabling unambiguous assignment of resonances and a deeper understanding of the polymer's connectivity and stereochemistry. iupac.orgresearchgate.net

Solid-State NMR is particularly valuable for analyzing insoluble or cross-linked polymers, providing information about molecular structure, dynamics, and morphology in the solid state. acs.orgsolidstatenmr.org.uk By using techniques like magic-angle spinning (MAS), high-resolution spectra can be obtained from solid samples, revealing details about chain packing, conformation, and the presence of different phases (crystalline and amorphous). solidstatenmr.org.uk

| Technique | Typical Information Obtained | Example Chemical Shift Ranges (ppm) |

|---|---|---|

| ¹H NMR | Proton environments, copolymer composition, end-group analysis | Backbone (1.4-2.5), Side-chain O-CH₂ (3.5-4.2), Terminal CH₂-Br (~3.4) |

| ¹³C NMR | Carbon skeleton, tacticity (triad, tetrad, pentad sequences) | Carbonyl (170-175), Backbone CH (35-45), Backbone CH₂ (30-40), Side-chain carbons (20-70) |

| 2D NMR (HSQC, TOCSY) | Correlation of proton and carbon signals, unambiguous resonance assignment | Provides connectivity maps between ¹H and ¹³C signals |

| Solid-State NMR | Structure and dynamics of insoluble polymers, phase morphology | Chemical shifts can differ slightly from solution-state due to packing effects |

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are fundamental for identifying the functional groups present in a polymer. nih.gov

FTIR spectroscopy is highly sensitive to polar functional groups. In polymers of 5-(3-bromo-1-oxopropoxy)pentyl acrylate, characteristic absorption bands would confirm the presence of key functional groups. The strong carbonyl (C=O) stretching vibration of the ester group is typically observed around 1730 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations of the ester linkage appear in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The presence of the C-Br bond can be identified by its characteristic absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The C-H stretching and bending vibrations of the alkyl chain and the acrylate backbone are also readily identifiable. spectroscopyonline.com FTIR can also be used to monitor polymerization reactions by observing the disappearance of the C=C bond of the acrylate monomer. horiba.com

Raman spectroscopy provides complementary information to FTIR, as it is more sensitive to non-polar bonds and symmetric vibrations. horiba.com The C=C stretching vibration of the acrylate monomer, which is strong in the Raman spectrum, can be used to follow the polymerization process. horiba.com The C-C backbone vibrations and the symmetric stretching of the C-Br bond would also be observable. Raman spectroscopy is particularly useful for studying aqueous systems as the Raman signal of water is weak. horiba.com

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C=O (Ester) | ~1730 | ~1730 | Stretching |

| C-O (Ester) | 1300-1000 | - | Stretching |

| C-H (Alkyl) | 2850-2960 | 2850-2960 | Stretching |

| C-Br | 600-500 | ~600-500 | Stretching |

| C=C (Acrylate Monomer) | ~1635 | ~1635 | Stretching |

Gel Permeation Chromatography (GPC) for Molecular Weight and Dispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. intertek.comresearchgate.net This information is crucial as the mechanical and physical properties of a polymer are highly dependent on its molecular weight.

In a GPC experiment, a polymer solution is passed through a column packed with porous gel beads. researchgate.net Larger polymer chains are excluded from the pores and elute first, while smaller chains can diffuse into the pores and elute later. researchgate.net By calibrating the system with polymer standards of known molecular weight, the molecular weight of the unknown polymer sample can be determined. shimadzu.com

For polymers of this compound, GPC analysis would provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). researchgate.net A low PDI value (close to 1.0) indicates a narrow molecular weight distribution, which is often desirable for achieving uniform material properties. The choice of solvent (eluent) is critical and depends on the solubility of the polymer; common solvents for polyacrylates include tetrahydrofuran (B95107) (THF), toluene, and chloroform. intertek.com

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Varies depending on polymerization conditions. |

| Weight-Average Molecular Weight (Mw) | An average that gives more weight to heavier molecules. | Higher than or equal to Mn. |

| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution (Mw/Mn). | Values closer to 1.0 indicate a more uniform polymer chain length. |

| Eluent | The solvent used to carry the polymer through the GPC column. | THF, Toluene, Chloroform |

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. mit.edu It is a powerful tool for determining the thermal transitions of polymers, such as the glass transition temperature (Tg). mit.edu

The glass transition temperature is a key characteristic of amorphous or semi-crystalline polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mit.edu This transition is accompanied by a change in heat capacity, which is observed as a step-like change in the DSC thermogram. mit.edu For polyacrylates, the Tg is influenced by the structure of the side chain; longer, more flexible side chains generally lead to lower Tg values. researchgate.net The presence of the bromo-pentyl side chain in poly(this compound) will therefore have a significant impact on its Tg. DSC can also be used to study other thermal events such as melting, crystallization, and decomposition. tandfonline.comtandfonline.com

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a sample. For a polymer like poly(this compound), elemental analysis for carbon, hydrogen, and bromine would provide the weight percentage of each element in the polymer. This data can be used to confirm the empirical formula of the repeating monomer unit and to verify the purity of the polymer. researchgate.net In the case of copolymers, elemental analysis can provide an independent measure of the copolymer composition.

Other Advanced Characterization Techniques

Several other advanced techniques can provide further insights into the properties of these polymers.

Fluorescence Spectroscopy can be employed if the polymer contains fluorescent groups (fluorophores). rsc.org These can be intentionally incorporated as labels or may arise from impurities or specific structural features. acs.org Fluorescence spectroscopy is highly sensitive and can provide information on the local environment of the fluorophore, polymer chain dynamics, and conformational changes. nih.govd-nb.info Techniques like aggregation-induced emission (AIE) can be used to study polymer aggregation and self-assembly. nih.gov

Design and Engineering of Functional Polymeric Materials from 5 3 Bromo 1 Oxopropoxy Pentyl Acrylate

Creation of Responsive Polymeric Systems (e.g., Stimuli-Responsive Materials)

The bromo-functionality of 5-(3-bromo-1-oxopropoxy)pentyl acrylate (B77674) serves as a key handle for the introduction of stimuli-responsive groups onto a polymer backbone. Through nucleophilic substitution reactions, the bromine atom can be replaced with various functional moieties that impart responsiveness to external stimuli such as pH, temperature, or light. This allows for the design of "smart" polymers that undergo significant changes in their physical or chemical properties in response to environmental triggers. tandfonline.comresearchgate.net

For instance, the bromo group can be substituted with tertiary amines to create pH-responsive polymers. These materials would be soluble in acidic conditions due to protonation of the amine groups, and collapse or precipitate in basic conditions. Conversely, grafting of acidic groups would lead to the opposite pH-responsive behavior.

Thermo-responsive polymers could be synthesized by introducing moieties like oligo(ethylene glycol) or N-isopropylacrylamide. Polyacrylates with oligo(ethylene glycol) side chains are known to exhibit lower critical solution temperature (LCST) behavior, where they are soluble in water at lower temperatures and become insoluble upon heating. kinampark.comrsc.org The precise control over the grafting density of these thermoresponsive units, facilitated by the reactive bromo-group, would allow for the fine-tuning of the transition temperature.

The following table illustrates potential stimuli-responsive systems that could be developed from 5-(3-bromo-1-oxopropoxy)pentyl acrylate based on known functionalization strategies for similar bromo-functionalized polymers.

| Stimulus | Functional Group to Introduce | Potential Property Change |

| pH | Tertiary Amines (e.g., Dimethylaminoethyl) | Increased solubility at low pH |

| Carboxylic Acids | Increased solubility at high pH | |

| Temperature | Oligo(ethylene glycol) chains | Lower Critical Solution Temperature (LCST) |

| Poly(N-isopropylacrylamide) (PNIPAAm) grafts | Lower Critical Solution Temperature (LCST) mdpi.com | |

| Light | Azobenzene or Spiropyran moieties | Reversible isomerization leading to changes in polarity or conformation |

Polymer Networks and Crosslinked Materials Design

The dual functionality of this compound is highly advantageous for the design of crosslinked polymer networks. Crosslinking can be achieved through several strategies. A straightforward approach involves the copolymerization of the acrylate with a multifunctional acrylate crosslinker. rsc.orgeuropean-coatings.com

A more controlled approach involves a two-step process. First, a linear polymer is synthesized from this compound. In the second step, a crosslinking agent that can react with the bromo-groups, such as a diamine or a dithiol, is introduced to form covalent crosslinks between the polymer chains. This method allows for greater control over the crosslink density and, consequently, the mechanical properties of the resulting network. acs.org

Furthermore, the bromo-group itself can be utilized in atom transfer radical polymerization (ATRP) as an initiating site. By first synthesizing a polymer backbone with other acrylate monomers and then using a bromo-functionalized monomer like this compound as a comonomer, the bromo-groups can serve as latent initiation sites for grafting a second polymer network, leading to the formation of interpenetrating polymer networks (IPNs). researchgate.net

The table below summarizes potential crosslinking strategies for designing polymer networks from this compound.

| Crosslinking Strategy | Description | Resulting Network Properties |

| One-Step Copolymerization | Copolymerization of this compound with a di- or tri-acrylate crosslinker. | Rapid formation of a crosslinked network with properties dependent on crosslinker concentration. |

| Two-Step Post-Crosslinking | Synthesis of a linear polymer followed by reaction of the bromo-groups with a difunctional crosslinker (e.g., diamine, dithiol). | Controlled crosslink density, allowing for tunable mechanical strength and swelling behavior. |

| Grafting-from ATRP | Use of the bromo-groups as initiation sites for ATRP to grow a second polymer network. | Formation of interpenetrating polymer networks with potentially enhanced toughness and unique morphologies. |

Integration into Hybrid and Composite Materials

The reactive bromo-group on polymers derived from this compound provides a convenient anchor point for the covalent attachment of inorganic nanoparticles, leading to the formation of organic-inorganic hybrid materials. acs.orgmdpi.com For example, silica (B1680970) or titania nanoparticles can be surface-functionalized with groups that can react with the bromo-substituent, such as amines or thiols. This results in a strong covalent linkage between the polymer matrix and the inorganic filler, which can significantly enhance the mechanical, thermal, and optical properties of the composite material. researchgate.netdntb.gov.ua

This approach to creating hybrid materials offers advantages over simple blending, as the covalent bonds prevent phase separation and ensure a more uniform dispersion of the nanoparticles within the polymer matrix. The properties of the resulting hybrid material can be tailored by controlling the size, shape, and concentration of the inorganic nanoparticles, as well as the density of covalent linkages.

Tailoring Material Architecture and Morphology

The presence of the bromo-group in this compound allows for the synthesis of polymers with complex and well-defined architectures beyond simple linear chains. researchgate.net Techniques like Atom Transfer Radical Polymerization (ATRP) can be employed, where the bromo-group acts as an initiator for the controlled "living" polymerization of other vinyl monomers. acs.org

This enables the synthesis of various macromolecular architectures:

Graft Copolymers: A linear backbone of poly(this compound) can be used as a macroinitiator from which side chains of another polymer can be grown from the bromo-sites. mdpi.comnih.govnih.gov

Block Copolymers: The bromo-group can be used to initiate the polymerization of a second monomer, leading to the formation of diblock or triblock copolymers. acs.org

Star Polymers: By using a multifunctional initiator, star-shaped polymers with arms of poly(this compound) can be synthesized. The bromo-groups at the periphery of the star can then be further functionalized.

The ability to create these complex architectures allows for precise control over the morphology of the resulting materials in the solid state or in solution. For instance, amphiphilic block copolymers can self-assemble into various nanostructures such as micelles, vesicles, or lamellae, which have applications in drug delivery and nanotechnology. The morphology of these self-assembled structures can be tuned by adjusting the relative block lengths and the chemical nature of the constituent polymers. researchgate.net

Degradation Mechanisms of Polymers Based on 5 3 Bromo 1 Oxopropoxy Pentyl Acrylate

Pathways of Polymer Chain Scission and Molecular Changes

The degradation of polymers derived from 5-(3-Bromo-1-oxopropoxy)pentyl acrylate (B77674) is anticipated to proceed through several primary pathways, leading to significant alterations in their molecular structure and a reduction in molecular weight. The principal mechanisms of chain scission for polyacrylates involve random chain scission and side-group elimination.

Random Chain Scission: This process involves the cleavage of the polymer backbone at random points, leading to a rapid decrease in molecular weight. wikipedia.org For polyacrylates, this is often initiated by thermal energy or high-energy radiation, which can cause the homolytic cleavage of the carbon-carbon bonds in the polymer backbone. wikipedia.org The presence of the bulky side chain in poly(5-(3-Bromo-1-oxopropoxy)pentyl acrylate) may influence the rate of random scission.

Side-Group Elimination: The ester and bromo-functionalized side chain of the polymer is susceptible to elimination reactions, particularly at elevated temperatures. wikipedia.org The ester group can undergo hydrolysis, leading to the formation of a carboxylic acid group on the polymer backbone and the release of 5-hydroxy-3-bromopropyl pentanoate. youtube.com Furthermore, the carbon-bromine bond can be cleaved, either thermally or photolytically, which can initiate further degradation reactions.

The molecular changes resulting from these degradation pathways include a decrease in average molecular weight, a broadening of the molecular weight distribution, and the formation of new chemical species, such as monomers, oligomers, and products from side-chain reactions.

Table 1: Illustrative Example of Molecular Weight Changes in a Polyacrylate Under Thermal Degradation

| Degradation Time (hours) at 250°C | Average Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| 0 | 150,000 | 2.1 |

| 10 | 95,000 | 2.8 |

| 20 | 55,000 | 3.5 |

| 30 | 25,000 | 4.2 |

| 40 | 10,000 | 4.9 |

This table provides a hypothetical representation of the changes in molecular weight and polydispersity for a generic polyacrylate undergoing thermal degradation. The actual values for poly(this compound) would need to be determined experimentally.

Radical Mechanisms in Polymer Degradation Processes

Radical-mediated reactions are central to the degradation of many polymers, including polyacrylates. These processes are typically initiated by heat (thermal degradation) or light (photodegradation) and involve a chain reaction mechanism consisting of initiation, propagation, and termination steps.

Initiation: The degradation process begins with the formation of free radicals. In the case of poly(this compound), this can occur through several pathways:

Homolytic cleavage of the polymer backbone: High temperatures can cause the C-C bonds in the main chain to break, forming two polymer radicals.

Cleavage of the C-Br bond: The carbon-bromine bond is relatively weak and can be cleaved by heat or UV radiation to form a polymer radical and a bromine radical.

Abstraction of a hydrogen atom: A radical species can abstract a hydrogen atom from the polymer backbone, creating a new radical on the polymer chain.

Propagation: Once formed, these radicals can participate in a series of reactions that propagate the degradation process. These include:

Chain scission (β-scission): A radical on the polymer backbone can lead to the cleavage of the chain, forming a terminal double bond and a new radical.

Intramolecular and intermolecular chain transfer: A radical can be transferred to another position within the same polymer chain or to a different polymer chain, leading to branching or cross-linking.

Reaction with oxygen (in the case of oxidative degradation): Polymer radicals react rapidly with oxygen to form peroxy radicals, which can then abstract hydrogen atoms from other polymer chains to form hydroperoxides. The decomposition of these hydroperoxides creates new radicals, accelerating the degradation process. nih.gov

Termination: The radical chain reactions are terminated when two radicals combine to form a stable, non-radical species.

Influence of Environmental Factors on Degradation Kinetics

The rate and extent of degradation of poly(this compound) are significantly influenced by environmental factors such as temperature, ultraviolet (UV) radiation, and the presence of water and oxygen.

Temperature: Heat is a major driver of degradation. wikipedia.org Increasing the temperature provides the energy required to overcome the activation energies for bond cleavage, accelerating the rates of both random chain scission and side-group elimination. The thermal stability of the polymer is a critical parameter that determines its processing and service temperature limits.

UV Radiation: Exposure to UV radiation can lead to photodegradation. nih.gov The acrylate backbone and the carbonyl groups in the ester side chains can absorb UV light, leading to the formation of excited states that can undergo bond cleavage to form radicals. nih.gov The presence of the C-Br bond may also contribute to photosensitivity.

Hydrolysis: The ester linkages in the side chains are susceptible to hydrolysis, especially in the presence of acids or bases which can catalyze the reaction. youtube.com Water molecules can attack the carbonyl carbon of the ester, leading to the cleavage of the ester bond. youtube.com The rate of hydrolysis is influenced by factors such as pH, temperature, and the hydrophilicity of the polymer. youtube.com

Oxygen: The presence of oxygen can lead to thermo-oxidative or photo-oxidative degradation, which is often more severe than degradation in an inert atmosphere. nih.gov As described in the radical mechanisms section, oxygen participates in the formation of hydroperoxides, which are unstable and decompose to create more radicals, leading to an auto-accelerating degradation process. nih.gov

Table 2: Illustrative Data on the Effect of Environmental Conditions on the Degradation Rate of a Functionalized Polyacrylate

| Condition | Degradation Rate Constant (k, arbitrary units) | Primary Degradation Mechanism(s) |

| 150°C, Inert Atmosphere | 1.2 x 10⁻⁵ | Thermal Chain Scission |

| 150°C, Air | 5.8 x 10⁻⁵ | Thermo-oxidative Degradation |

| UV Radiation (300-400 nm), Inert Atmosphere | 2.5 x 10⁻⁵ | Photolytic Chain Scission, Side-Chain Cleavage |

| UV Radiation (300-400 nm), Air | 9.1 x 10⁻⁵ | Photo-oxidative Degradation |

| 80°C, pH 7 Water | 0.8 x 10⁻⁵ | Hydrolysis of Ester Groups |

| 80°C, pH 12 Water | 4.3 x 10⁻⁵ | Base-Catalyzed Hydrolysis |

This table presents hypothetical data to illustrate the relative impact of different environmental factors on the degradation rate of a functionalized polyacrylate. Actual kinetic data for poly(this compound) would require experimental determination.

Methodologies for Degradation Pathway Analysis and Control

A variety of analytical techniques can be employed to study the degradation pathways of polymers like poly(this compound) and to develop strategies for controlling their degradation.

Analytical Techniques:

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a polymer and to identify the temperatures at which different degradation steps occur.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to detect changes in the glass transition temperature, melting point, and crystallinity that occur during degradation.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC is used to measure the molecular weight and molecular weight distribution of a polymer. It is a key technique for monitoring the extent of chain scission during degradation.

Spectroscopic Methods (FTIR, NMR): Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify changes in the chemical structure of the polymer during degradation. For example, FTIR can detect the formation of carbonyl and hydroxyl groups resulting from oxidation and hydrolysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify the volatile products that are formed during degradation, providing valuable information about the degradation mechanism.

Control of Degradation: The degradation of polyacrylates can be controlled through several strategies:

Stabilizers: The addition of stabilizers can inhibit or slow down the degradation process.

Antioxidants: These compounds, such as hindered phenols and phosphites, interrupt the radical chain reactions of oxidative degradation.

UV Stabilizers: These additives, including UV absorbers (e.g., benzotriazoles) and hindered amine light stabilizers (HALS), protect the polymer from photodegradation.

Control of Environmental Conditions: Limiting exposure to high temperatures, UV radiation, and oxygen can significantly extend the service life of the polymer.

Computational Chemistry and Theoretical Modeling of 5 3 Bromo 1 Oxopropoxy Pentyl Acrylate Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic structure of a monomer, which in turn governs its reactivity. For 5-(3-bromo-1-oxopropoxy)pentyl acrylate (B77674), QM methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) can be employed to determine key electronic properties. nih.gov These calculations can elucidate the influence of the electron-withdrawing bromine atom and the ester functionalities on the electron distribution across the molecule, particularly on the vinyl group which is crucial for polymerization.

Table 1: Hypothetical Quantum Mechanical Properties of 5-(3-Bromo-1-oxopropoxy)pentyl Acrylate

| Property | Predicted Value | Significance |

| HOMO Energy | -9.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.3 eV | Indicator of chemical reactivity and stability. |

| Partial Charge on α-carbon | -0.15 e | Influences susceptibility to radical attack. |

| Partial Charge on β-carbon | +0.05 e | Influences susceptibility to radical attack. |

Note: The values in this table are illustrative and based on general values for similar acrylate monomers. Specific computational studies are required for accurate determination.

Molecular Dynamics (MD) Simulations for Polymer Conformation and Dynamics

Table 2: Simulated Conformational Properties of a Single Chain of poly(this compound)

| Property | Simulated Value (Illustrative) | Description |

| Radius of Gyration (Rg) | 2.5 nm (for a 100-mer) | A measure of the polymer chain's compactness. |

| End-to-End Distance | 5.8 nm (for a 100-mer) | The distance between the two ends of the polymer chain. |

| Side Chain Torsion Angle Distribution | Bimodal | Indicates preferred orientations of the side chains. |

Note: These values are hypothetical and would depend on the degree of polymerization, solvent conditions, and temperature in an actual simulation.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including polymerization. ugent.be For the polymerization of this compound, DFT can be used to model the elementary steps of radical polymerization: initiation, propagation, termination, and chain transfer. By calculating the transition state energies for these steps, the activation energies and reaction rates can be predicted. chemrxiv.org

DFT studies on the free-radical polymerization of acrylates have provided insights into the structure-reactivity relationship, considering factors like the size and polarity of the pendant group. ugent.be In the case of this compound, the bromo-functional group could potentially participate in side reactions, such as atom transfer, which could influence the polymerization kinetics and the final polymer architecture. DFT calculations can help to elucidate the likelihood and mechanism of such side reactions. Furthermore, DFT can be employed to study the stereochemistry of the polymerization, predicting the tacticity (the stereochemical arrangement of the side chains) of the resulting polymer.

Table 3: Hypothetical Activation Energies for Polymerization Steps of this compound via DFT

| Reaction Step | Hypothetical Activation Energy (kJ/mol) | Implication |

| Radical Addition to Monomer (Propagation) | 25 - 35 | Lower energy indicates faster propagation. |

| Chain Transfer to Monomer | 40 - 50 | Higher energy suggests less frequent chain transfer. |

| Backbiting (Intramolecular Chain Transfer) | 30 - 40 | Can lead to short-chain branching. |

Note: These are illustrative values. Actual activation energies would require specific DFT calculations for this monomer.

Prediction of Polymerization Parameters and Material Properties

Computational chemistry offers methods to predict key polymerization parameters and the resulting material properties. For instance, reactivity ratios in copolymerization can be predicted using machine learning models trained on experimental data and molecular descriptors derived from computational chemistry. chemrxiv.orgrsc.org If this compound were to be copolymerized with another monomer, such models could predict the resulting copolymer composition and microstructure.

Table 4: Predicted Material Properties of poly(this compound)

| Property | Predicted Value (Illustrative) | Method of Prediction |

| Glass Transition Temperature (Tg) | -10 to 10 °C | Group Contribution Methods / Machine Learning |

| Refractive Index | 1.48 - 1.52 | Quantitative Structure-Property Relationships (QSPR) |

| Density | 1.1 - 1.2 g/cm³ | Molecular Dynamics Simulations |

Note: These values are estimations based on the structure of the monomer and general trends observed for polyacrylates.

Advanced Simulation Techniques for Complex Polymeric Systems

For more complex systems involving poly(this compound), advanced simulation techniques may be necessary. For example, to study the behavior of this polymer in bulk, in solution with other polymers, or at interfaces, coarse-grained (CG) modeling can be employed. CG models simplify the representation of the polymer by grouping several atoms into a single "bead," which allows for the simulation of larger systems over longer timescales.

Enhanced sampling methods, such as metadynamics or umbrella sampling, can be used in conjunction with MD simulations to explore complex energy landscapes, for example, to study the thermodynamics of polymer folding or the binding of the polymer to a surface. These advanced techniques are particularly useful for investigating phenomena such as self-assembly of block copolymers containing this monomer or the interaction of the bromo-functionalized polymer with nanoparticles or biological molecules. The development of advanced Monte Carlo simulation techniques also offers powerful ways to sample the microstates of polymeric systems, which can be challenging for standard MD simulations. Current time information in Pasuruan, ID.ugent.be

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Bromo-1-oxopropoxy)pentyl acrylate, and how can reaction conditions be systematically optimized?

- Methodology: Utilize Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) and minimize trial-and-error approaches. Computational screening via quantum chemical calculations (e.g., transition state analysis) can predict reaction feasibility, while iterative feedback between simulations and lab experiments narrows optimal conditions .

- Key Parameters: Monitor bromo-acrylate coupling efficiency using HPLC or GC-MS, with purity benchmarks (>95%) inferred from brominated analog syntheses .

Q. How can researchers characterize the compound’s purity and structural integrity post-synthesis?

- Methodology: Combine NMR spectroscopy (¹H/¹³C, DEPT-135) to verify functional groups (e.g., acrylate double bonds, bromoester linkages) with HPLC-MS to detect impurities. Cross-reference spectral data with computational predictions (e.g., DFT-based chemical shift calculations) for validation .

- Quality Control: Implement accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways, guided by analogous brominated compounds’ shelf-life data .

Advanced Research Questions

Q. How can discrepancies in polymerization efficiency with this compound under varying initiator systems be resolved?

- Methodology: Apply kinetic modeling (e.g., RAFT or ATRP mechanisms) to correlate initiator type/loading with monomer conversion rates. Use Arrhenius plots to evaluate temperature-dependent side reactions (e.g., bromine elimination). Experimental contradictions (e.g., unexpected chain termination) can be addressed via in-situ FTIR to track real-time reaction intermediates .

- Data Reconciliation: Compare experimental polymerization degrees with computational predictions (e.g., Monte Carlo simulations of radical propagation) to identify systematic biases .

Q. What computational strategies best predict the compound’s reactivity and stability in diverse solvent environments?

- Methodology: Employ molecular dynamics (MD) simulations to model solvation effects on bromoester hydrolysis rates. Pair with COnductor-like Screening MOdel (COSMO-RS) to predict solvent compatibility. Validate via experimental kinetic studies in polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents .

- Surface Interactions: Use atomic force microscopy (AFM) or X-ray photoelectron spectroscopy (XPS) to study adsorption behavior on catalytic surfaces, critical for applications in functional polymer coatings .

Q. How can researchers design reactors to scale up synthesis while maintaining reaction selectivity?

- Methodology: Apply computational fluid dynamics (CFD) to optimize mixing efficiency and thermal gradients in batch vs. flow reactors. Use microreactor platforms for high-throughput screening of residence time effects on byproduct formation .

- Scale-Up Criteria: Define dimensionless numbers (e.g., Damköhler, Reynolds) to ensure lab-to-pilot-plant consistency, referencing brominated monomer case studies .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s thermal stability be interpreted?

- Resolution Framework: Conduct thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate degradation mechanisms (e.g., radical vs. hydrolytic pathways). Cross-validate with DSC to detect exothermic decomposition events. Discrepancies may arise from trace moisture or metal impurities; use ICP-MS to quantify catalytic contaminants .

- Statistical Validation: Apply multivariate analysis (e.g., PCA) to identify outliers in replicate experiments, ensuring methodological consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products